molecular formula C11H12ClN3 B2824597 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline CAS No. 943750-26-3

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Cat. No. B2824597
Key on ui cas rn: 943750-26-3
M. Wt: 221.69
InChI Key: NTUIGIBPYOJFTG-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-Chloro-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole hydrochloride (450 mg, 1.56 mmol) is dissolved in MeOH (40 mL). To this solution is then added FeCl3.6H2O (24 mg, 0.09 mmol) and active carbon (12 mg, 1 mmol). The suspension is heated to reflux. Hydrazine (2.0 mL) is added, and reflux is continued for 3 h or until TLC detected full conversion. After conversion the mixture is cooled to room temperature, the active carbon is filtered off using celite and the MeOH under reduced pressure. The residue is purified with flash chromatography to provide the 4-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-phenylamine (360 mg, 91%). MS (ESI): 222, 224 (M+1)+1.
Name
4-Chloro-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole hydrochloride
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:4]([CH3:18])=[N:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[C:7]=1[CH3:8].NN>CO>[Cl:2][C:3]1[C:4]([CH3:18])=[N:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[C:7]=1[CH3:8] |f:0.1|

Inputs

Step One
Name
4-Chloro-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole hydrochloride
Quantity
450 mg
Type
reactant
Smiles
Cl.ClC=1C(=NN(C1C)C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
the active carbon is filtered off
CUSTOM
Type
CUSTOM
Details
The residue is purified with flash chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NN(C1C)C1=CC=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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